molecular formula C11H8BrNO3 B1412509 Ethyl 4-bromo-2-cyano-6-formylbenzoate CAS No. 1805104-52-2

Ethyl 4-bromo-2-cyano-6-formylbenzoate

Cat. No.: B1412509
CAS No.: 1805104-52-2
M. Wt: 282.09 g/mol
InChI Key: QUBSRVXYZCBPTE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-formylbenzoate is a versatile chemical compound with the molecular formula C11H8BrNO3. It is used in various scientific research studies, ranging from pharmaceutical synthesis to organic reactions. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a formyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields the desired compound with satisfactory efficiency.

Industrial Production Methods

Industrial production methods for Ethyl 4-bromo-2-cyano-6-formylbenzoate often involve large-scale bromination and subsequent functional group transformations. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-formylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ethyl 4-bromo-2-cyano-6-carboxybenzoate.

    Reduction: Ethyl 4-bromo-2-amino-6-formylbenzoate.

    Substitution: Ethyl 4-methoxy-2-cyano-6-formylbenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-formylbenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Reactions: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biological Studies: Researchers use it to study the effects of bromine, cyano, and formyl groups on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom, cyano group, and formyl group each contribute to the compound’s reactivity and biological activity. For example, the cyano group can act as an electrophile, while the formyl group can participate in nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological contexts.

Comparison with Similar Compounds

Ethyl 4-bromo-2-cyano-6-formylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4-cyano-6-formylbenzoate: This compound has a similar structure but with different positions of the bromine and cyano groups.

    Ethyl 4-bromo-2-cyano-6-carboxybenzoate: This compound has a carboxylic acid group instead of a formyl group.

    Ethyl 4-methoxy-2-cyano-6-formylbenzoate: This compound has a methoxy group instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research .

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(5-13)3-9(12)4-8(10)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSRVXYZCBPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-formylbenzoate
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